molecular formula C8H10ClN3 B1600254 (1H-Benzo[D]imidazol-5-YL)methanamine CAS No. 164648-60-6

(1H-Benzo[D]imidazol-5-YL)methanamine

Cat. No. B1600254
M. Wt: 183.64 g/mol
InChI Key: RKFITBVNDVXCSN-UHFFFAOYSA-N
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Description

“(1H-Benzo[D]imidazol-2-yl)methanamine” is a compound with the CAS Number: 5805-57-2 . It has a molecular weight of 147.18 . It is a solid at room temperature and should be stored in a refrigerator . The compound is highly soluble in water and other polar solvents .


Synthesis Analysis

A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been reported . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .


Molecular Structure Analysis

The InChI code for the compound is 1S/C8H9N3/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2,(H,10,11) . This indicates that the compound contains 8 carbon atoms, 9 hydrogen atoms, and 3 nitrogen atoms .


Chemical Reactions Analysis

The compound has been used in the preparation of novel MOFs consisting of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (TIBM) as an organic linker and Al, Cr, and Cu as metal ions .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 384.4±25.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Characterization

(1H-Benzo[D]imidazol-5-YL)methanamine has been extensively studied for its role in the synthesis and characterization of various chemical compounds. A notable application includes its use in creating novel oxadiazole derivatives, where it acts as a precursor in the synthesis process (Vishwanathan & Gurupadayya, 2014). Similarly, it has been used in the facile synthesis and characterization of 2-alkanamino benzimidazole derivatives, demonstrating its versatility in chemical synthesis (Ajani et al., 2016).

Catalysis and Biological Activity

This compound has been employed in the synthesis of Schiff base complexes, which have shown significant biological activities. One study focused on the design, synthesis, and characterization of zirconium (IV), cadmium (II), and iron (III) complexes derived from Schiff base 2-aminomethylbenzimidazole, demonstrating notable antibacterial and antifungal activities (al-Hakimi et al., 2020). Another research emphasized its use in synthesizing thiadiazole, triazole-5-thione, and thiazolan-4-one derivatives of benzimidazole, where some compounds showed good antibacterial and antifungal activities (Barot et al., 2017).

Corrosion Inhibition

In the field of materials science, (1H-Benzo[D]imidazol-5-YL)methanamine derivatives have been investigated as corrosion inhibitors. For instance, amino acid compounds derived from this molecule have been studied for their ability to inhibit corrosion of N80 steel in acidic solutions (Yadav et al., 2015).

Fluorescence and Probe Development

The compound has been utilized in the development of fluorescent probes. A study on the synthesis and fluorescence properties of a Zn~(2+) fluorescent probe employed (1H-Benzo[D]imidazol-5-YL)methanamine as a key component (Wen-yao, 2012).

Advanced Materials and Theoretical Studies

Furthermore, the compound has been a subject in advanced material studies and theoretical approaches. For example, research on the synthesis and characterization of oligobenzimidazoles explored its electrochemical, electrical, optical, thermal, and rectification properties (Anand & Muthusamy, 2018). Another study focused on the carbon steel corrosion inhibition in acid medium by imidazole-based molecules, including derivatives of (1H-Benzo[D]imidazol-5-YL)methanamine, using experimental and molecular modeling approaches (Costa et al., 2021).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show a broad range of chemical and biological properties . Therefore, “(1H-Benzo[D]imidazol-5-YL)methanamine” and its derivatives could potentially be used in the development of new drugs with various therapeutic applications.

properties

IUPAC Name

3H-benzimidazol-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYXSYWCALWOKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Benzo[D]imidazol-5-YL)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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